2-{[3-(4-Methoxyphenyl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxamide
Description
2-{[3-(4-METHOXYPHENYL)PROPANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)propanoylamino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O3S/c1-10-11(2)23-17(15(10)16(18)21)19-14(20)9-6-12-4-7-13(22-3)8-5-12/h4-5,7-8H,6,9H2,1-3H3,(H2,18,21)(H,19,20) |
InChI Key |
BYFAMTHKHXLYBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-METHOXYPHENYL)PROPANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves a multi-step process. One common method includes the acylation of 4-methoxyphenylpropanoic acid with 4,5-dimethylthiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-METHOXYPHENYL)PROPANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-{[3-(4-METHOXYPHENYL)PROPANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-METHOXYPHENYL)PROPANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(4-METHOXYPHENYL)PROPANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE shares similarities with other thiophene derivatives such as 2-{[3-(4-METHOXYPHENYL)PROPANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE.
Other related compounds: 2-{[3-(4-METHOXYPHENYL)PROPANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE.
Uniqueness
The uniqueness of 2-{[3-(4-METHOXYPHENYL)PROPANOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE lies in its specific structural features, which confer distinct chemical and biological properties
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